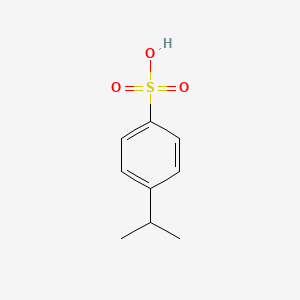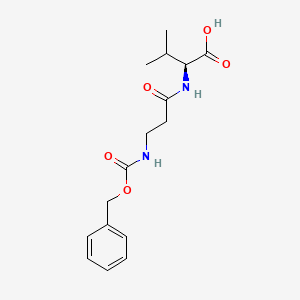
amino N-anilinocarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino N-anilinocarbamodithioate is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of two sulfur atoms bonded to a carbon atom that is also bonded to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amino N-anilinocarbamodithioate typically involves the reaction of aniline with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then treated with an appropriate amine to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or an organic solvent like ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves:
Reactants: Aniline, carbon disulfide, and a base
Catalysts: None typically required
Purification: Crystallization or distillation to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
Amino N-anilinocarbamodithioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form disulfides or sulfoxides
Reduction: Reduction can lead to the formation of thiols
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products
Oxidation Products: Disulfides, sulfoxides
Reduction Products: Thiols
Substitution Products: Various substituted dithiocarbamates
Applications De Recherche Scientifique
Amino N-anilinocarbamodithioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties
Medicine: Explored for its potential anticancer and antiviral activities
Industry: Utilized in the production of rubber accelerators and as a stabilizer in polymer chemistry
Mécanisme D'action
The mechanism of action of amino N-anilinocarbamodithioate involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pathways involved include:
Chelation: Binding to metal ions such as zinc or copper
Covalent Modification: Reacting with cysteine residues in proteins
Comparaison Avec Des Composés Similaires
Amino N-anilinocarbamodithioate can be compared with other dithiocarbamates, such as:
Dimethyldithiocarbamate: Similar in structure but with different substituents on the nitrogen atom
Diethyldithiocarbamate: Another dithiocarbamate with ethyl groups instead of aniline
Pyrrolidinedithiocarbamate: Contains a pyrrolidine ring instead of aniline
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it particularly valuable in research and industrial applications.
Propriétés
IUPAC Name |
amino N-anilinocarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c8-12-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTERJWUXQLXNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)SN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)
![6-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B7771206.png)

